

Unmasking Protein Interactions: A Guide to Software for DSS Crosslinking Experiments

Author: BenchChem Technical Support Team. Date: December 2025

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For researchers, scientists, and drug development professionals venturing into the world of protein-protein interactions, crosslinking mass spectrometry (XL-MS) has emerged as a powerful technique. At the heart of this method lies the analysis of complex datasets to identify peptides that have been chemically linked, providing crucial insights into protein structures and networks. Disuccinimidyl suberate (DSS) is a commonly used crosslinking reagent that covalently links primary amines on neighboring proteins. The subsequent identification of these crosslinked peptides from mass spectrometry data relies on specialized software. This guide offers an objective comparison of popular software tools, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

The Experimental Journey: A Typical DSS Crosslinking Workflow

Before delving into the software comparison, it is essential to understand the experimental context. A typical DSS crosslinking experiment followed by mass spectrometry analysis involves several key steps, from sample preparation to data interpretation.





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A typical experimental workflow for DSS crosslinking mass spectrometry.

Head-to-Head: Performance of Crosslinking Software

The ultimate measure of a crosslinking software's utility is its ability to correctly identify as many crosslinked peptides as possible while maintaining a low false discovery rate (FDR). To provide an objective comparison, we have summarized data from benchmark studies that utilized synthetic peptide libraries with known crosslinks. This allows for a definitive assessment of true and false identifications.

The following tables present a comparative overview of various software tools for both non-cleavable crosslinkers like DSS and for MS-cleavable crosslinkers. The data is primarily sourced from a comprehensive benchmark study by Beveridge et al. (2020) and a follow-up evaluation by Kolbowski et al. (2022) which introduced MaxLynx.[1][2][3][4] The performance is evaluated based on the number of correct and incorrect crosslink-spectrum matches (CSMs) and unique crosslinks at a controlled FDR, typically 1% or 5%.

Performance with Non-Cleavable Crosslinkers (e.g., DSS)

Non-cleavable crosslinkers like DSS are widely used due to their simplicity. However, the resulting complex spectra of two full-length peptides pose a significant challenge for data analysis software.



Software	Correct CSMs	Incorrect CSMs	Correct Unique Crosslink s	Incorrect Unique Crosslink s	Calculate d FDR (CSM)	Calculate d FDR (Unique)
MaxLynx	852	12	233	12	1.4%	4.9%
pLink 2	585-644	-	217	28	4.3%	11.3%
Xi	312-438	-	179	10	2.7%	5.2%
Kojak	-	-	120-128	-	-	1.4-3.2% (at 5% FDR)
StavroX	157-265	-	159	9	2.1%	5.2%

Table 1: Comparison of software performance on a synthetic peptide library with a non-cleavable crosslinker (DSS) at a target FDR of 1% or 5% as reported in the respective studies. [1][3][4] Note that direct comparison of CSMs for all software was not available in a single study. MaxLynx data is from a re-analysis of the same dataset.

Performance with MS-Cleavable Crosslinkers

MS-cleavable crosslinkers are designed to fragment in the mass spectrometer, simplifying the spectra and potentially improving identification rates.



Software	Correct CSMs	Incorrect CSMs	Correct Unique Crosslink s	Incorrect Unique Crosslink s	Calculate d FDR (CSM)	Calculate d FDR (Unique)
MaxLynx	1103	14	216	14	1.3%	6.1%
MeroX (RiseUP)	-	-	149	18	-	10.8%
MeroX (Rise)	-	-	124	1	-	0.8%
XlinkX	-	-	128	52	-	29.1%

Table 2: Comparison of software performance on a synthetic peptide library with an MS-cleavable crosslinker at a target FDR of 1%.[1][3]

In-Depth Look at Key Software Options

MaxLynx: Integrated into the popular MaxQuant environment, MaxLynx has demonstrated toptier performance in recent benchmarks for both non-cleavable and MS-cleavable crosslinkers. [1][3] It consistently identifies a high number of correct crosslinks while maintaining good FDR control. Its integration with MaxQuant provides a comprehensive workflow from raw data processing to identification.

MeroX: MeroX is a widely used and user-friendly tool, particularly noted for its capabilities with MS-cleavable crosslinkers.[5][6][7] It offers a graphical user interface that allows for easy visualization and validation of identified crosslinks.[6] While it may not always provide the highest number of identifications compared to the latest algorithms, its reliability and ease of use make it a strong contender.[5]

XiSEARCH: In some studies, particularly with complex samples, XiSEARCH has been shown to identify a high number of interactions.[5][6] It is a powerful search engine that can handle large datasets. However, like other tools, its performance can be dataset-dependent.

pLink: pLink is another popular search engine that has shown good performance in identifying a large number of crosslinks.[4] However, some studies have indicated that it can have a



higher actual FDR than estimated, emphasizing the need for careful validation of results.[4]

Kojak: Kojak is an efficient algorithm that has been shown to identify a significant number of crosslinks, with a notable increase in identifications in some datasets compared to older tools like xQuest.[8][9] It has been integrated into the Trans-Proteomic Pipeline (TPP), which provides access to a suite of tools for validation and analysis.[9]

StavroX: StavroX is a versatile tool that can be used for various types of crosslinkers.[7] It provides a straightforward interface for data analysis.

CLMSVault: This is not a search engine itself, but rather a software suite for the analysis, visualization, and comparison of results from different crosslinking search algorithms.[10] It allows researchers to integrate and filter data from multiple sources, providing a more comprehensive view of the results.

Experimental Protocols: A Closer Look

Reproducibility is a cornerstone of scientific research. Below is a generalized protocol for a DSS crosslinking experiment, based on common practices cited in the literature.

- 1. Protein Sample Preparation:
- Start with a purified protein complex in a suitable buffer, free of primary amines (e.g., HEPES, PBS). The protein concentration should be optimized, typically in the range of 0.1-2 mg/mL.
- 2. DSS Crosslinker Preparation:
- Dissolve DSS (Disuccinimidyl Suberate) in a dry, amine-free organic solvent like DMSO or DMF immediately before use to a stock concentration of, for example, 25 mM.
- 3. Crosslinking Reaction:
- Add the DSS stock solution to the protein sample to achieve a final concentration that has been optimized for the specific protein system. Molar excess of DSS to protein can range from 20:1 to 150:1.



- Incubate the reaction mixture for a defined period, typically 30-60 minutes, at room temperature or 4°C.
- 4. Quenching the Reaction:
- Stop the crosslinking reaction by adding a quenching buffer containing a high concentration of primary amines, such as Tris-HCl or ammonium bicarbonate, to a final concentration of 20-50 mM.
- Incubate for 15-30 minutes at room temperature.
- 5. Sample Preparation for Mass Spectrometry:
- The crosslinked protein mixture is then typically denatured, reduced, alkylated, and digested with a protease, most commonly trypsin.
- 6. LC-MS/MS Analysis:
- The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer is operated in a data-dependent acquisition mode to acquire fragmentation spectra of the peptide ions.
- 7. Data Analysis:
- The acquired raw data is then processed using one of the software tools discussed above to
 identify the crosslinked peptides. The search parameters must be set appropriately to include
 the mass of the crosslinker and the specificities of the enzyme used.

Conclusion

The choice of software for identifying crosslinked peptides is a critical step in the XL-MS workflow. While newer algorithms like MaxLynx show exceptional performance in benchmark studies, established tools such as MeroX, XiSEARCH, and pLink remain powerful and widely used options. The optimal choice will depend on the specific experimental setup, including the type of crosslinker used and the complexity of the sample, as well as the user's familiarity with the software and the availability of computational resources. For a comprehensive analysis, researchers may consider using multiple search engines and comparing the results.



Furthermore, tools like CLMSVault can be invaluable for integrating and visualizing data from different sources. By carefully considering the performance data and the specific needs of their research, scientists can select the most appropriate software to successfully navigate the complex landscape of protein interactions.

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- To cite this document: BenchChem. [Unmasking Protein Interactions: A Guide to Software for DSS Crosslinking Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212893#software-for-identifying-crosslinked-peptides-from-dss-experiments]



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